Rubidium niobate

Description

Properties

IUPAC Name |

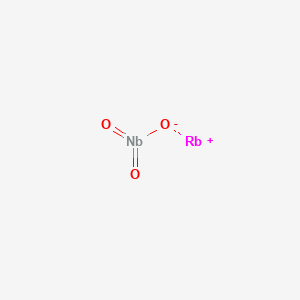

oxido(dioxo)niobium;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.3O.Rb/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMYVMWMKWZYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbNbO3, NbO3Rb | |

| Record name | rubidium niobate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12031-63-9 (Parent) | |

| Record name | Niobium rubidium oxide (NbRbO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.372 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12059-51-7 | |

| Record name | Niobium rubidium oxide (NbRbO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium rubidium oxide (NbRbO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Crystal Growth Techniques for Rubidium Niobate

High-Pressure and High-Temperature Synthesis Protocols

High-pressure and high-temperature (HPHT) synthesis is a crucial method for obtaining dense phases of materials that are not stable under ambient conditions. This technique has been particularly effective in the synthesis of perovskite-type rubidium niobate.

Perovskite-Type this compound Synthesis under Elevated Pressure and Temperature Conditions

The synthesis of perovskite-type RbNbO₃ has been successfully achieved by subjecting the non-perovskite form of the compound to high-pressure and high-temperature conditions. rsc.orgrsc.orgresearchgate.netsciencedaily.comnih.gov Researchers have utilized a cubic-anvil-type press to apply pressures of approximately 4 GPa and temperatures around 1173 K (900°C). rsc.orgsciencedaily.comazom.comu-tokyo.ac.jp This process typically involves a treatment time of about 30 minutes to facilitate the structural transformation. sciencedaily.com The use of a closed-cell environment in high-pressure synthesis is advantageous as it suppresses the volatilization of elements with low vapor pressure, such as rubidium. rsc.org Polycrystalline samples have been treated at 1173 K for 30 minutes at 4 GPa, while single crystals were grown at 1223 K for 12 minutes, followed by an hour at 1173 K and 4 GPa before being rapidly quenched. rsc.org

Precursor Preparation and Sintering Conditions for Ambient Pressure Phase

The precursor material for the high-pressure synthesis is the ambient pressure phase of RbNbO₃. This phase is typically prepared through a solid-state reaction. The process involves mixing dried rubidium carbonate (Rb₂CO₃) and niobium oxide (Nb₂O₅). rsc.orgsciencedaily.com To ensure the correct stoichiometry, a slight excess of the rubidium precursor is often used. rsc.org The mixture is then sintered in a box furnace at a temperature of 1073 K (800°C) in an air atmosphere for approximately 10 hours. rsc.orgsciencedaily.com This initial step yields the non-perovskite, ambient pressure phase of this compound. rsc.orgsciencedaily.comazom.com

Structural Transformation from Triclinic Ambient Pressure Phase to Denser Orthorhombic Perovskite-Type Structure

Under ambient conditions, RbNbO₃ crystallizes in a complex triclinic structure. rsc.orgazom.commsu.su However, the application of high pressure (4 GPa) and high temperature induces a significant structural transformation. rsc.orgrsc.orgresearchgate.netnih.govazom.com The material transitions into a denser, orthorhombic perovskite-type structure. rsc.orgrsc.orgresearchgate.netnih.govazom.com This phase change results in a substantial volume reduction of about 26%, with the density increasing from 4.362 g/cm³ to 5.514 g/cm³. rsc.org The resulting orthorhombic perovskite structure has the space group Amm2 and exhibits distortions similar to those observed in well-known ferroelectric materials like barium titanate (BaTiO₃) and potassium niobate (KNbO₃). rsc.orgrsc.orgnih.govazom.com

Table 1: Synthesis Parameters for Perovskite-Type this compound

| Parameter | Value | Reference |

|---|---|---|

| Pressure | 4 GPa | rsc.orgrsc.orgresearchgate.netsciencedaily.comnih.gov |

| Temperature (Polycrystal) | 1173 K (900°C) | rsc.orgsciencedaily.comazom.com |

| Temperature (Single Crystal) | 1223 K for 0.2 hrs, then 1173 K for 1 hr | rsc.org |

| Precursor Sintering Temperature | 1073 K (800°C) | rsc.orgsciencedaily.com |

| Precursor Sintering Time | 10 hours | rsc.org |

Conventional Solid-State Reaction Methods for Rubidium Bismuth Niobates

Conventional solid-state reaction methods are widely used for the synthesis of various niobate compounds, including rubidium bismuth niobates such as RbBi₂Nb₅O₁₆ and RbBiNb₂O₇. jst.go.jpnii.ac.jpjst.go.jp This technique involves the high-temperature reaction of solid precursors to form the desired product. For other bismuth niobates, this method entails mixing high-purity oxides like Bi₂O₃ and Nb₂O₅ with carbonates of other metals (e.g., CaCO₃, BaCO₃, MgCO₃, SrCO₃) and then calcining the mixture at temperatures ranging from 600°C to 1000°C with intermediate grinding steps. knepublishing.comresearchgate.net

Crystal Growth Strategies for this compound Systems

The growth of high-quality single crystals is essential for the detailed characterization of a material's intrinsic properties. For this compound and related systems, fluxed melt techniques have proven to be effective.

Fluxed Melt Techniques for Single Crystal Growth

The fluxed melt technique is a method of crystal growth where a substance, the flux, is used to dissolve the components of the desired crystal at a temperature below the crystal's melting point. This technique is particularly useful for materials that melt incongruently or at very high temperatures. For niobate systems, various fluxes have been utilized. While specific details on the flux used for this compound are not extensively documented in the provided context, the general approach involves dissolving the constituent oxides in a suitable molten salt (the flux) and then slowly cooling the solution to allow for the crystallization of the desired phase. nih.gov For instance, in the broader context of complex oxide crystal growth, alkali carbonates and molybdates are common fluxes. rsc.org This method has been successfully employed to grow single crystals of various complex oxides, including some niobates. google.com

Czochralski Techniques for Single Crystal Growth

The Czochralski (Cz) method has been utilized for the growth of this compound and related compounds. This technique is particularly chosen for phases that exhibit congruent melting and is aimed at producing large single crystals suitable for property characterization. nih.gov One of the primary goals for growing large single crystals of rubidium-containing phases is for subsequent studies involving ion exchange to obtain sodium or potassium analogues. nih.gov

In the context of co-doped crystals, a modified Czochralski method, known as the Tube-Cz method, has been employed to grow bulk crystals of materials such as (KNaRb)NbO₃. scribd.comresearchgate.net This technique uses a platinum tube as a seed, which helps in extending the homogeneous temperature region horizontally, facilitating the growth of larger, more uniform crystals. scribd.com For instance, bulk crystals of KNbO₃ co-doped with Na and Rb have been successfully grown using this method. researchgate.net

Flux Evaporation Techniques for Small Crystal Preparation

For the preparation of small, high-quality single crystals of various this compound phases, the flux evaporation technique is a viable method. nih.gov This technique is particularly useful for phases that may not be suitable for melt growth techniques like the Czochralski method. nih.gov The process involves dissolving the constituent oxides, such as rubidium carbonate (Rb₂CO₃) and niobium pentoxide (Nb₂O₅), in a suitable flux material at high temperatures, followed by slow cooling or evaporation of the flux to induce crystallization.

In specific experiments, molybdenum trioxide (MoO₃) has been used as a flux. nist.gov Compositions of Rb₂O, Nb₂O₅, and MoO₃ were heated in platinum crucibles to temperatures between 900-1100 °C. nist.gov This process successfully yielded small crystals (approximately 2 mm) of various this compound phases, including those with hexagonal tungsten bronze-type (HTB) and Gatehouse tetragonal-bronze (GTB) structures. nist.gov However, not all phases are accessible via this method; for example, obtaining crystals of the phase occurring at about 15 mol percent Rb₂O proved unsuccessful using this technique. nist.gov

The table below summarizes compositions that successfully yielded specific this compound crystal phases via flux evaporation. nist.gov

| Molar Composition (Rb₂O:Nb₂O₅:MoO₃) | Resulting Crystal Phase |

| 30:5:65 | "11-layer" phase |

| 30:10:60 | "11-layer" phase |

| 27.5:10:62.5 | GTB phase + H-Nb₂O₅ |

| 28:6:67 | HTB phase |

Pulling Down Method for Alkali Metal Doped Potassium Niobate Single Crystals (e.g., KNbO₃ with Rb/Na/Cs co-doping)

An original pulling down method, a modified floating zone (Fz) technique, has been developed for growing alkali metal-doped potassium niobate (KNbO₃) single crystals. worldscientific.comresearchgate.netmdpi.com This method is particularly effective for producing fiber-shaped single crystals and addressing challenges like compositional changes during growth, which can occur due to differences in the ionic radii of the dopants. worldscientific.comresearchgate.net

The technique has been successfully applied to grow KNbO₃ single crystals co-doped with sodium (a small ionic size dopant) and rubidium or cesium (large ionic size dopants). researchgate.networldscientific.com The co-doping strategy helps to stabilize the crystal growth process. mdpi.com Despite the complex composition, the resulting (KNaRb)NbO₃ crystals can be grown with an orthorhombic single-phase at room temperature, similar to pure KNbO₃. researchgate.netresearchgate.net

In a typical setup, a furnace with an RF heating system is used. mdpi.com The starting materials are mixed with a ratio of alkali metals to niobium of 54:46, rather than the stoichiometric 50:50. mdpi.com The material is melted in a platinum crucible, and a platinum wire is used to pull the crystal downward at a rate of approximately 10 mm/h without crystal rotation. researchgate.netmdpi.com This method has achieved doping amounts of Na and Rb up to 10-20 mol% within the alkali metal content. researchgate.net The resulting crystals are noted for their promise as lead-free ferroelectric and piezoelectric materials. researchgate.net

Thin Film Deposition Techniques for this compound

Atomic Layer Deposition (ALD) for Rubidium-Containing Films

Atomic Layer Deposition (ALD) has emerged as a key technique for synthesizing rubidium-containing thin films, including this compound. researchgate.netrsc.org ALD offers precise control over film thickness and composition at an atomic level, even on complex and high-aspect-ratio substrates. researchgate.netaip.org This method is particularly advantageous for incorporating highly volatile elements like rubidium, which is challenging with conventional physical or chemical vapor deposition techniques due to the high volatility of rubidium oxide at elevated temperatures. rsc.org

The development of alkali metal tert-butoxide precursors has been crucial for the successful ALD of these materials. aip.org These precursors exhibit the necessary self-limiting growth behavior that is fundamental to the ALD process, enabling the deposition of a wide range of compounds, including those containing lithium, sodium, potassium, and rubidium. aip.orgresearchgate.net The ALD process for rubidium-containing films facilitates deposition at reduced temperatures, opening pathways to explore new compounds that are otherwise difficult to synthesize. rsc.org

Precursor Characterization and Behavior (e.g., Rubidium t-butoxide)

The primary precursor for the ALD of rubidium-containing films is rubidium tert-butoxide (RbOᵗBu). aip.orgrsc.org Its properties and behavior are similar to its lighter alkali metal counterparts (Li, Na, K tert-butoxides), making it a promising ALD precursor. researchgate.netresearchgate.net

Structure and Volatility : After synthesis and drying, rubidium t-butoxide forms tetramer clusters, [RbOᵗBu]₄. researchgate.net This oligomeric structure is believed to be maintained in the gas phase, providing it with sufficient volatility and surface reactivity for the ALD process. researchgate.net

Thermal Behavior : Thermogravimetric analysis (TGA) of RbOᵗBu reveals key thermal events. aip.org Upon heating, crystal tert-butanol, which may be present in the precursor, is released at temperatures between 75–100 °C. The sublimation of the RbOᵗBu precursor itself occurs in the temperature range of 200–277 °C. aip.org

Reactivity and Handling : A significant challenge with alkali metal tert-butoxides is their strong hygroscopicity; they readily degrade upon exposure to humidity. aip.org However, they have been shown to work reproducibly when handled under inert conditions until being loaded into the ALD reactor. researchgate.net In the ALD process, RbOᵗBu is used with a co-reactant, typically water, to incorporate rubidium into the film. rsc.org The process has been used to controllably achieve rubidium content from doping levels up to being a major component in the final film. rsc.org

The table below summarizes the key thermal properties of the Rubidium t-butoxide precursor based on TGA data. aip.org

| Thermal Event | Temperature Range (°C) |

| Release of Crystal tert-butanol | 75 – 100 |

| Sublimation of RbOᵗBu | 200 – 277 |

Stabilization of Perovskite RbNbO₃ on Substrates (e.g., SrTiO₃ (100))

A significant achievement using ALD is the stabilization of the perovskite phase of this compound (RbNbO₃). researchgate.netrsc.org In bulk form, perovskite RbNbO₃ is not attainable under ambient conditions. researchgate.net However, by using ALD, it has been successfully grown and stabilized as a thin film on a strontium titanate (SrTiO₃) (100) substrate. researchgate.netresearchgate.net

This stabilization is a clear example of epitaxial stabilization, where the crystal structure of the substrate provides a template that favors the growth of a crystalline phase of the deposited film that would otherwise be unstable. The ability to deposit such novel phases opens up possibilities for investigating new and unexplored material systems and their properties, not only within the field of ALD but in materials chemistry in general. rsc.org The deposition is typically carried out at a reactor temperature of 250 °C. rsc.org This breakthrough demonstrates the unique capability of ALD to create metastable materials with potentially valuable electronic or optical properties. researchgate.netrsc.org

Chemical Beam Epitaxy (CBE) for Oxide Thin Films

Chemical Beam Epitaxy (CBE) is a sophisticated deposition technique that combines the principles of Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD). fishersci.ca It operates under ultra-high vacuum conditions, where reactive gases are introduced as molecular beams. fishersci.ca This method offers precise control over layer thickness and composition, making it suitable for the growth of complex oxide thin films like this compound. fishersci.cafishersci.be

In a hypothetical CBE process for this compound, metal-organic precursors for rubidium and niobium are used. For instance, a rubidium precursor like rubidium tert-butoxide and a niobium precursor such as niobium ethoxide could be selected. These precursors are thermally decomposed on a heated substrate surface. fishersci.ca An oxidant gas, typically oxygen or an activated species like ozone, is simultaneously introduced as a separate molecular beam to facilitate the formation of the oxide film. fishersci.bewikipedia.org

The growth process is governed by several critical parameters:

Substrate Temperature: This influences the surface mobility of adatoms and the decomposition of precursor molecules. For complex oxides, temperatures can range from 400 °C to over 1000 °C, although CBE allows for lower temperatures compared to some other techniques. fishersci.cathegoodscentscompany.com

Precursor Flow Rates: The stoichiometry of the RbNbO₃ film is directly controlled by the relative flow rates of the rubidium and niobium precursors.

Oxidant Partial Pressure: The pressure of the oxidant gas is a crucial factor in achieving the correct oxidation state of the metallic elements and ensuring the formation of the desired crystalline phase. fishersci.be

Growth Rate: Typically low deposition rates (e.g., less than 3,000 nm per hour) are used in beam epitaxy techniques to ensure high-quality epitaxial growth. wikipedia.org

The ultra-high vacuum environment of CBE minimizes gas-phase collisions and contamination, leading to the formation of high-purity thin films. fishersci.bewikipedia.org The absence of a boundary layer, which is present in MOCVD, allows for easier selective epitaxy. fishersci.ca

Pulsed Laser Deposition (PLD) for Complex Oxide Thin Films

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique widely used for fabricating complex oxide thin films. wikipedia.orgamericanelements.com The method involves focusing a high-power pulsed laser beam onto a target material within a vacuum chamber. americanelements.comeasychem.org The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate, forming a thin film. americanelements.comeasychem.org

For the synthesis of this compound thin films via PLD, a stoichiometric RbNbO₃ target is required. This target is prepared by standard ceramic synthesis methods. The key parameters influencing the growth and quality of the film are:

Laser Fluence and Wavelength: The energy density of the laser pulse affects the ablation process and the kinetic energy of the species in the plasma plume. americanelements.comereztech.com Excimer lasers operating in the ultraviolet range are commonly used. americanelements.com

Substrate Temperature: This is a critical parameter that determines the crystallinity and orientation of the growing film. wikipedia.orguni.lu For niobate films, temperatures in the range of 400°C to 850°C have been reported. uni.lu

Background Gas Pressure: The deposition is typically carried out in a controlled atmosphere of an ambient gas, usually oxygen, to ensure the correct stoichiometry of the oxide film. americanelements.comuni.lu The pressure can significantly influence the film's properties and orientation. wikipedia.org For instance, in the growth of lead potassium niobate, the film orientation was found to be dependent on the oxygen pressure. wikipedia.org

Target-to-Substrate Distance: This distance affects the kinetic energy of the depositing species and the uniformity of the film. americanelements.comuni.lu

One of the significant advantages of PLD is its ability to stoichiometrically transfer the composition of a multi-component target to the substrate. wikipedia.orgamericanelements.com However, a common issue is the formation of particulates on the film surface, which can be minimized by optimizing deposition parameters like laser fluence. ereztech.com

Below is an interactive data table summarizing typical parameters used in the Pulsed Laser Deposition of complex oxide thin films, which would be applicable to the synthesis of this compound.

Interactive Data Table: Typical PLD Parameters for Complex Oxide Films

| Parameter | Typical Range | Influence on Film Properties |

|---|---|---|

| Laser Fluence | 1 - 4 J/cm² | Affects ablation rate, plasma energy, and stoichiometry. americanelements.comnih.gov |

| Substrate Temperature | 400 - 850 °C | Determines crystallinity, phase purity, and epitaxial orientation. wikipedia.orguni.lu |

| Background O₂ Pressure | 0.05 - 0.5 Torr | Critical for proper oxygen stoichiometry and can influence crystal orientation. ereztech.comuni.luwikipedia.org |

| Target-Substrate Distance | 3 - 5 cm | Impacts deposition rate and film uniformity. americanelements.comuni.lu |

Crystallographic Investigations and Structural Analysis of Rubidium Niobate Phases

Perovskite-Type Rubidium Niobate Crystallography

The perovskite form of this compound (RbNbO₃) is a high-pressure phase, synthesized from its non-perovskite ambient pressure counterpart at high temperatures and pressures, such as 1173 K and 4 GPa. rsc.orgrsc.orgresearchgate.netnih.gov This structural transformation results in a significantly denser material, with the orthorhombic perovskite-type structure being approximately 26% denser than the complex triclinic phase found at ambient pressure. azom.comshibaura-it.ac.jp

At room temperature, the high-pressure phase of RbNbO₃ exhibits an orthorhombic crystal structure. u-tokyo.ac.jp This structure belongs to the non-centrosymmetric space group Amm2 (No. 38), which is the same space group as the well-known ferroelectric materials barium titanate (BaTiO₃) and potassium niobate (KNbO₃). rsc.orgrsc.orgshibaura-it.ac.jpioffe.ru Theoretical calculations confirm that the orthorhombic structure with Amm2 symmetry is the most stable phase for RbNbO₃ at the lowest temperatures. u-tokyo.ac.jpresearchgate.net

Single-crystal X-ray diffraction (XRD) analysis has been crucial in determining the precise lattice parameters of the orthorhombic perovskite phase of RbNbO₃. rsc.org At 300 K, one study identified the lattice parameters as a = 3.9937(2) Å, b = 5.8217(3) Å, and c = 5.8647(2) Å. rsc.orgrsc.orgresearchgate.netnih.gov These findings are consistent with other reported values of a = 3.99152(2) Å, b = 5.82230(3) Å, and c = 5.86394(3) Å. rsc.org The unit cell volume for this phase is approximately 136.35(2) ų. rsc.org

| Parameter | Value (Å) rsc.orgrsc.orgresearchgate.netnih.gov | Value (Å) rsc.org |

|---|---|---|

| a | 3.9937(2) | 3.99152(2) |

| b | 5.8217(3) | 5.82230(3) |

| c | 5.8647(2) | 5.86394(3) |

The orthorhombic phase of RbNbO₃ shares the same non-centrosymmetric space group (Amm2) as the ferroelectric materials KNbO₃ and BaTiO₃. rsc.orgrsc.orgshibaura-it.ac.jpioffe.ru However, RbNbO₃ exhibits an enhanced orthorhombic distortion. rsc.orgrsc.org This increased distortion is attributed to the larger ionic radius of the rubidium ion compared to the potassium ion in KNbO₃. rsc.orgu-tokyo.ac.jp The structural stability and the type of distortion in these ABO₃ perovskite compounds can often be understood using the Goldschmidt tolerance factor. While KNbO₃ has a tolerance factor of 1.05 and maintains a perovskite structure, RbNbO₃ has a larger tolerance factor of 1.07, which under ambient pressure leads to a deviation from the ideal perovskite structure. rsc.org High-pressure synthesis is necessary to stabilize the denser perovskite form. rsc.org The distortion in RbNbO₃ is more pronounced than in KNbO₃, which suggests a potentially higher dielectric polarization. azom.comshibaura-it.ac.jpsciencedaily.comeurekalert.org

The increased distortion in perovskite-type RbNbO₃ is directly related to a greater displacement of the niobium (Nb) atoms within the crystal lattice and a higher degree of orthorhombicity compared to KNbO₃. azom.comshibaura-it.ac.jpsciencedaily.comeurekalert.org This larger displacement of the niobium atom is a key factor contributing to the material's ferroelectric properties and suggests a greater level of dielectric polarization. rsc.orgazom.com The degree of distortion is a significant characteristic, as it influences the electronic and physical properties of the material. u-tokyo.ac.jpu-tokyo.ac.jp

This compound undergoes a series of temperature-dependent phase transitions. rsc.orgrsc.orgresearchgate.net Powder X-ray diffraction studies have identified at least four distinct phases as a function of temperature: an orthorhombic phase, two successive tetragonal phases (Tetra1 and Tetra2), and a triclinic phase. rsc.org Unlike KNbO₃, which transitions to a rhombohedral phase below 220 K, RbNbO₃ maintains its orthorhombic structure down to 4 K. rsc.org

As the temperature is increased, RbNbO₃ undergoes a first-order phase transition from the orthorhombic phase to a tetragonal phase (Tetra1). rsc.orgresearchgate.net Different studies have reported slightly different transition temperatures for this event, with values of 493 K and 519 K being documented. rsc.orgresearchgate.netresearchgate.net This transition is similar to the orthorhombic-to-tetragonal transition observed in KNbO₃. rsc.orgrsc.org Following this, a second transition to another tetragonal phase (Tetra2) occurs at a higher temperature, for example, 573 K, before the material eventually reverts to the ambient-pressure triclinic phase at approximately 693 K. rsc.orgrsc.orgresearchgate.netnih.gov

Temperature-Dependent Phase Transitions

Tetragonal (Tetra1)-to-Tetragonal (Tetra2) Transition (e.g., 573 K)

Upon heating, the perovskite-type RbNbO₃ undergoes a transition from an orthorhombic phase to a tetragonal phase (Tetra1) at approximately 493 K. rsc.orgrsc.org A further increase in temperature induces a second transition at around 573 K, from the Tetra1 phase to another distinct tetragonal phase, designated as Tetra2. rsc.orgu-tokyo.ac.jprsc.org This Tetra1-to-Tetra2 transition is unique and differs from the typical tetragonal-to-cubic transition observed in similar perovskite materials like potassium niobate (KNbO₃). rsc.orgrsc.org A notable characteristic of the Tetra2 phase is a significant elongation of the c-axis. rsc.orgu-tokyo.ac.jp This transition is endothermic, indicating absorption of heat, and involves a substantial change in volume. rsc.orgnih.gov The space group for both the Tetra1 and Tetra2 phases is proposed to be P4mm, supported by the observation of a second harmonic generation (SHG) signal, which confirms their non-centrosymmetric nature. rsc.org

Tetragonal (Tetra2)-to-Triclinic Ambient Phase Reversion (e.g., 693 K)

At approximately 693 K, the Tetra2 phase of perovskite-type RbNbO₃ reverts to the complex triclinic structure that is the stable phase at ambient pressure. rsc.orgu-tokyo.ac.jprsc.org This transition marks the upper-temperature limit of the perovskite framework's stability under ambient pressure. rsc.org The reversion to the triclinic phase is an irreversible process upon cooling under ambient pressure. rsc.org

Absence of Rhombohedral Phase Transition at Low Temperatures (e.g., down to 5 K)

Investigations at low temperatures have shown that the orthorhombic phase of perovskite-type RbNbO₃ remains stable down to at least 4 K. rsc.orgu-tokyo.ac.jp Unlike potassium niobate, which transitions to a rhombohedral phase at low temperatures (below 220 K), RbNbO₃ does not exhibit such a transition. rsc.orgu-tokyo.ac.jpresearchgate.net Theoretical calculations support these experimental findings, indicating that the orthorhombic structure is the most stable, lowest-energy phase for RbNbO₃ at low temperatures. u-tokyo.ac.jpresearchgate.net The lattice parameters consistently decrease with decreasing temperature, but no structural changes are observed. u-tokyo.ac.jp

Axial Ratio Changes during Phase Transitions (e.g., cₚ/aₚ increase)

The phase transitions in perovskite-type RbNbO₃ are accompanied by significant changes in the axial ratio of the perovskite sub-cell (cₚ/aₚ). The transition from the Tetra1 to the Tetra2 phase is particularly distinguished by a dramatic increase in this ratio. The cₚ/aₚ ratio jumps from approximately 1.07 in the Tetra1 phase to 1.43 in the Tetra2 phase. rsc.orgu-tokyo.ac.jprsc.org This substantial elongation along the c-axis is a key feature of this unique tetragonal-to-tetragonal transition and is associated with a considerable expansion in cell volume. rsc.org This behavior is analogous to theoretical calculations simulating negative pressure, which also predict a phase transition with a high cₚ/aₚ ratio. rsc.orgnih.gov

High-Pressure Induced Structural Changes

Applying high pressure to this compound induces significant transformations in its crystal structure, leading to the formation of denser, more ordered phases.

Transformation from Complex Triclinic Ambient Pressure Phase to Denser Orthorhombic Perovskite

At ambient conditions, this compound exists in a complex triclinic phase. sciencedaily.comazom.comtohoku.ac.jp However, under high-pressure and high-temperature conditions (e.g., 4 GPa and 1173 K), it undergoes a structural transformation into a denser orthorhombic perovskite-type structure. rsc.orgsciencedaily.comazom.comeurekalert.org This high-pressure phase is approximately 26% denser than the ambient pressure phase. sciencedaily.comazom.com The synthesized orthorhombic perovskite phase has a space group of Amm2 and exhibits a non-centrosymmetric structure, similar to well-known ferroelectric materials like BaTiO₃ and KNbO₃. rsc.orgu-tokyo.ac.jprsc.org The lattice parameters for this phase have been determined to be a = 3.9937(2) Å, b = 5.8217(3) Å, and c = 5.8647(2) Å. rsc.orgrsc.org

Retention of Cubic Structure with Decreasing Lattice Parameters under Pressure

Theoretical studies using first-principles calculations have explored the behavior of the cubic perovskite phase of this compound under isotropic pressure. These calculations indicate that the cubic structure is retained under increasing pressure, with the primary effect being a decrease in the lattice parameters. colab.ws For instance, as pressure increases, the lattice parameters have been observed to decrease from 4.073 Å to 3.684 Å. colab.ws This compression of the unit cell is a typical response to applied pressure.

Data Tables

Table 1: Temperature-Induced Phase Transitions of Perovskite-Type this compound

| Transition | Temperature (K) | From Phase | To Phase | Key Characteristics |

|---|---|---|---|---|

| Orthorhombic to Tetragonal 1 | ~493 | Orthorhombic | Tetragonal (Tetra1) | Similar to KNbO₃ transition. rsc.orgrsc.org |

| Tetragonal 1 to Tetragonal 2 | ~573 | Tetragonal (Tetra1) | Tetragonal (Tetra2) | Significant c-axis elongation; cₚ/aₚ increases from 1.07 to 1.43. rsc.orgu-tokyo.ac.jprsc.org |

Table 2: High-Pressure Synthesis of Perovskite-Type this compound

| Initial Phase | Conditions | Final Phase | Space Group | Key Characteristics |

|---|---|---|---|---|

| Triclinic (Ambient) | 4 GPa, 1173 K | Orthorhombic Perovskite | Amm2 | ~26% denser than ambient phase; non-centrosymmetric. rsc.orgsciencedaily.comazom.com |

Non-Perovskite this compound Structures

In the study of alkali metal niobates (ANbO₃), the ionic radius of the alkali metal (A-site cation) plays a crucial role in determining the resulting crystal structure. While niobates with smaller cations like potassium (K⁺) can form stable perovskite structures, the larger ionic size of the rubidium (Rb⁺) ion often leads to the formation of non-perovskite phases at ambient pressure. nasa.govnist.gov These structures are characterized by different coordination environments and connectivity of the NbO₆ octahedra compared to the classic ABO₃ perovskite framework.

Pseudo-One-Dimensional Structures (due to large Rb⁺ ion size)

At ambient pressure, this compound (RbNbO₃) deviates from the ideal perovskite structure and instead forms a complex, pseudo-one-dimensional structure. nasa.govnist.gov This structural arrangement is a direct consequence of the large size of the Rb⁺ cation, which results in a Goldschmidt tolerance factor (t) of approximately 1.07, a value outside the typical range for stable perovskite formation. nasa.gov

This ambient-pressure phase is described as having a complex triclinic crystal system. osti.gov It serves as the precursor material for the synthesis of the high-pressure perovskite phase of RbNbO₃. osti.govrsc.orgnih.gov Investigations have shown that the high-pressure perovskite variant of RbNbO₃, when heated, will revert to the triclinic, non-perovskite ambient phase at approximately 693 K (420 °C). nasa.govosti.govrsc.orgnih.gov

Detailed research findings on the ambient-pressure phase are often presented in the context of its transformation to the perovskite structure under high-pressure, high-temperature (HPHT) conditions. osti.govrsc.orgresearchgate.net

Hexagonal Tungsten Bronze-Type (HTB) Structures (e.g., RbNb₃O₉)

Certain this compound compositions can adopt a structure related to hexagonal tungsten bronze (HTB). The compound with the stoichiometric formula RbNb₃O₉ is reported to have an HTB-type structure. nih.gov This stoichiometry, which can be expressed as Rb₀.₃₃NbO₃, falls within the typical stability range for alkali metal HTB phases (AₓMO₃, where x is between 0.19 and 0.33). libguides.com

The general HTB framework is characterized by a three-dimensional network of corner-sharing NbO₆ octahedra. libguides.com This network creates distinct hexagonal and trigonal tunnels that run parallel to the crystallographic c-axis. The large rubidium ions occupy the hexagonal tunnels within this structure. libguides.com

While specific crystallographic data for RbNb₃O₉ is not widely detailed, studies on related compounds like RbNbW₂O₉ provide insight into the likely structural characteristics. At ambient temperature, RbNbW₂O₉ adopts a polar orthorhombic structure with the space group Cmc2₁, which is a distortion of the ideal hexagonal symmetry. researchgate.net Upon heating, it undergoes phase transitions to higher symmetry hexagonal space groups (P6₃mc and P6mm). researchgate.net This indicates that this compound HTB phases may also exhibit similar temperature-dependent structural variations and distortions from the ideal hexagonal lattice.

Gatehouse Tetragonal-Bronze (GTB) Structures (e.g., Rb₃Nb₅₄O₁₄₆)

A unique tetragonal bronze structure has been identified in the rubidium-niobium-oxygen system, exemplified by the compound with the formula Rb₃Nb₅₄O₁₄₆. nih.gov This structure was named the Gatehouse tetragonal-bronze (GTB) type in recognition of the initial work by B. M. Gatehouse and colleagues who first reported it. nasa.govnih.gov

The key feature of the GTB structure that distinguishes it from the more common tetragonal tungsten bronze (TTB) structure is the presence of seven-sided tunnels. nih.gov The GTB phase corresponds to a molar ratio of Rb₂O:Nb₂O₅ of approximately 2:15. nih.gov The framework is built from corner-sharing NbO₆ octahedra, arranged to create the characteristic large tunnels where the rubidium cations are located. The existence of this structure has also been noted in related tantalate systems, such as in the K₂O-Ta₂O₅ system, confirming its significance among non-perovskite alkali metal oxides. nasa.gov

Layered Perovskite-Type Rubidium Lead Niobate (e.g., RbPb₂Nb₃O₁₀)

Rubidium can be incorporated into layered perovskite-type structures, which are built from two-dimensional perovskite-like slabs separated by interlayer species. The compound RbPb₂Nb₃O₁₀ is a representative example of this structural class, belonging to the Dion-Jacobson (DJ) family of layered perovskites. rsc.orgresearchgate.netmdpi.com

The general formula for Dion-Jacobson phases is A'[Aₙ₋₁BₙO₃ₙ₊₁]. mdpi.com For RbPb₂Nb₃O₁₀, the parameters are:

A' = Rb⁺ : The interlayer cation.

A = Pb²⁺ : The cation within the perovskite block.

B = Nb⁵⁺ : The cation at the center of the oxygen octahedra.

n = 3 : The number of NbO₆ octahedral layers in each perovskite-like slab.

In this structure, triple-layered slabs of corner-sharing NbO₆ octahedra, with Pb²⁺ ions occupying the spaces within the slabs, are separated by single layers of Rb⁺ cations. rsc.orgdiva-portal.org Unlike the related Ruddlesden-Popper phases, the perovskite layers in DJ phases are not shifted relative to one another, resulting in an "eclipsed" stacking arrangement. diva-portal.org This structure leads to distinct electronic and physical properties compared to 3D perovskites. While specific crystallographic data for RbPb₂Nb₃O₁₀ is limited, the structure can be confidently described based on extensive research on other n=3 DJ phases containing rubidium or lead, such as RbBiNb₂O₇ and (DicI)(MA)₂Pb₃I₁₀. rsc.orgmdpi.com

Computational Materials Science and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as the predominant theoretical framework for investigating the electronic properties of rubidium niobate. nih.govnih.gov This method allows for the calculation of a material's electronic structure by modeling the effects of the exchange-correlation interaction, which describes the quantum mechanical behavior of electrons.

Projector Augmented Wave (PAW) Method

A key technique employed in DFT calculations for this compound is the Projector Augmented Wave (PAW) method. The PAW method is an all-electron approach that combines the accuracy of augmented wave methods with the computational efficiency of pseudopotential methods. It accurately describes the electron wave functions, both in the core region near the atomic nuclei and in the bonding regions between atoms. In studies of this compound, PAW potentials are used to explicitly treat the valence electrons of the constituent atoms: 4s, 4p, and 5s electrons for Rubidium (Rb); 4p, 4d, and 5s electrons for Niobium (Nb); and 2s and 2p electrons for Oxygen (O).

Generalized Gradient Approximation (GGA-PBE, GGA-PBEsol)

Within the DFT framework, the exchange-correlation energy is approximated using various functionals. The Generalized Gradient Approximation (GGA) is a family of functionals widely used for solids. For this compound, calculations have frequently utilized the Perdew-Burke-Ernzerhof (PBE) and the PBEsol (PBE adapted for solids) functionals. The GGA-PBE approach, for instance, has been employed to explore the features of cubic RbNbO₃, particularly under the effect of external pressure. The PBEsol functional is specifically designed to improve the calculation of equilibrium properties, such as lattice constants, for densely-packed solids like perovskites.

Calculations using VASP and CASTEP Codes

The theoretical investigations of this compound are implemented using sophisticated computational software packages. The Vienna Ab initio Simulation Package (VASP) and the Cambridge Serial Total Energy Package (CASTEP) are two of the most prominent codes used for this purpose.

VASP: Studies have utilized the VASP code, which implements the PAW method, to perform DFT calculations. For example, calculations using VASP with the GGA-PBEsol functional have been conducted to determine the properties of different phases of this compound.

CASTEP: The CASTEP code is another powerful DFT-based simulation tool employed in the study of RbNbO₃. Research using the GGA-PBE approach within CASTEP has been instrumental in investigating the structural, electronic, and mechanical properties of the compound, often as a function of applied pressure.

Electronic Structure and Band Theory

DFT calculations yield detailed information about the electronic structure of this compound, which is fundamental to understanding its optical and electrical properties.

Band Gap Energy Calculations (Direct and Indirect Semiconductor Nature)

The energy band gap is a critical parameter that determines the electronic and optical behavior of a semiconductor. It represents the energy difference between the top of the valence band and the bottom of the conduction band.

Theoretical calculations consistently show that this compound is a semiconductor. nih.gov Multiple studies, employing different functionals and computational codes, have concluded that RbNbO₃ possesses an indirect band gap . nih.gov This means that the maximum energy of the valence band and the minimum energy of the conduction band occur at different points in the Brillouin zone, a key concept in solid-state physics. An electron transition across an indirect gap requires a change in both energy and momentum, often involving lattice vibrations (phonons).

The calculated value of the band gap varies depending on the computational approach and the specific crystalline phase being studied.

Using the GGA-PBE approach within the CASTEP code, the band gap of cubic this compound was found to increase from 1.443 eV to 1.973 eV as pressure was applied from 0 to 100 GPa, with the indirect semiconductor nature remaining constant.

Another study using the GGA approximation reported a band gap of 1.75 eV for the cubic phase.

Calculations using the GW approximation , which is a more advanced method for predicting excited-state properties, have yielded higher band gap values: 2.403 eV for the cubic phase, 2.616 eV for the tetragonal phase, 3.291 eV for the orthorhombic phase, and 3.609 eV for the rhombohedral phase.

The following table summarizes some of the reported band gap energies for different phases of this compound.

| Crystalline Phase | Calculation Method | Band Gap (eV) | Semiconductor Nature |

| Cubic | GGA-PBE | 1.443 | Indirect |

| Cubic | GGA | 1.75 | Indirect |

| Cubic | GW-Approximation | 2.403 | Indirect |

| Tetragonal | GW-Approximation | 2.616 | Indirect |

| Orthorhombic | GW-Approximation | 3.291 | Indirect |

| Rhombohedral | GW-Approximation | 3.609 | Indirect |

Total and Partial Density of States (DOS) Analysis

For this compound, DOS analysis reveals the specific atomic orbital contributions to the valence and conduction bands.

The valence band , which contains the electrons involved in bonding, is found to be predominantly formed by the 2p orbitals of the Oxygen (O) atoms .

The conduction band , which is mostly empty and to which electrons are excited, is primarily composed of the 4d orbitals of the Niobium (Nb) atoms .

Pressure-induced studies have shown that as external pressure increases, the contribution of these states (states/eV) that form the valence and conduction bands is reduced. This analysis of the electronic density of states is crucial for explaining the distribution of electrons and the nature of electronic transitions within the material.

Influence of Pressure on Band Gap Widening

Phonon Spectra and Phase Stability Predictions

Phonon spectra calculations are a powerful tool for investigating the vibrational properties and phase stability of crystalline materials. For this compound, these calculations have been instrumental in understanding its structural phases. msu.suresearchgate.netarxiv.org

First-principles calculations of the phonon spectra for cubic perovskite RbNbO₃ have revealed the presence of unstable modes. msu.suresearchgate.netarxiv.org These unstable modes, which have imaginary frequencies, indicate a dynamic instability in the high-symmetry cubic phase, suggesting that the crystal will spontaneously distort to a lower-symmetry structure at lower temperatures. msu.suresearchgate.netarxiv.org The analysis of these unstable modes is critical for predicting the possible ferroelectric and antiferroelectric distortions that can occur in the material. msu.suresearchgate.netarxiv.org

Based on the analysis of unstable phonon modes, the symmetries of possible distorted phases of this compound have been determined. msu.suresearchgate.netarxiv.org By considering the condensation of these unstable modes, researchers can predict the resulting lower-symmetry crystal structures. These theoretical predictions have identified several potential distorted phases, including those with tetragonal, orthorhombic, and rhombohedral symmetries, which are common in perovskite ferroelectrics like BaTiO₃. msu.suresearchgate.netrsc.org

Through the calculation of the total energies of the various possible distorted phases, the ground-state structure of perovskite this compound has been theoretically determined. msu.suresearchgate.netarxiv.org Multiple studies have concluded that the rhombohedral phase with the space group R3m is the most energetically favorable structure, indicating it is the ground state for RbNbO₃. msu.suresearchgate.netarxiv.orgarxiv.org This theoretical prediction is a crucial piece of information for understanding the fundamental properties of the material at low temperatures.

Symmetries of Possible Distorted Phases

Ab Initio Simulations for Structural Transitions

Ab initio simulations, which are calculations based on fundamental quantum mechanical principles without empirical parameters, have been extensively used to model the structural transitions in this compound. msu.sursc.org These simulations can predict the sequence of phase transitions as a function of temperature or pressure. For instance, calculations have shown that RbNbO₃, similar to KNbO₃, is expected to exhibit a sequence of phase transitions from a high-temperature cubic phase to tetragonal, then orthorhombic, and finally to a low-temperature rhombohedral phase. ioffe.ru Furthermore, ab initio calculations simulating the effect of negative pressure, which can be likened to thermal expansion, have successfully predicted the experimentally observed structural phase transitions. rsc.org These simulations provide a powerful theoretical framework for interpreting experimental observations and for designing new materials with desired phase transition characteristics. rsc.orgsciencedaily.com

Prediction of Phase Transition Aligning with Experimental Findings

First-principles calculations have successfully predicted the complex sequence of phase transitions in perovskite-type this compound, with results that closely match experimental data. sciencedaily.com Experimental studies have identified that the material, synthesized under high pressure, possesses an orthorhombic structure at room temperature. researchgate.netrsc.org Upon heating, it undergoes a structural transition to a tetragonal phase (Tetra1) at approximately 493 K (220 °C) and then to a second, more elongated tetragonal phase (Tetra2) at 573 K (300 °C). researchgate.netrsc.orgsciencedaily.com At around 693 K, it begins to revert to the non-perovskite triclinic phase that is stable at ambient pressure. researchgate.net

These experimentally observed transitions are well-corroborated by theoretical predictions. sciencedaily.comazom.com Computational analyses based on the framework of density functional theory (DFT) have confirmed the stability of these different phases and have helped to elucidate the mechanisms driving the transitions. ioffe.ru The agreement between theoretical predictions and experimental findings from synchrotron X-ray diffraction and thermal analysis validates the computational models and enhances the understanding of the ferroelectric properties of RbNbO₃. researchgate.netresearchgate.net

Computational Design of Novel Niobate-Based Materials (e.g., Vanadium-Niobate Cathodes)

The principles and computational techniques applied to study this compound are also instrumental in the predictive design of new functional materials. A prominent example is the computational discovery of novel vanadium-niobate compounds for use as cathode materials in next-generation all-solid-state lithium-ion batteries. researchgate.netchemrxiv.orgrsc.org

Crystal Structure Prediction (CSP) Calculations (e.g., AIRSS, Genetic Algorithm)

A key strategy in the computational discovery of new materials is Crystal Structure Prediction (CSP). oaepublish.com For the design of novel vanadium-niobates, researchers have employed a combination of first-principles calculations with CSP algorithms, including ab initio random structure searching (AIRSS) and genetic algorithms. researchgate.netchemrxiv.orgrsc.org This powerful combination allows for an extensive exploration of the LiVO₂-Li₃NbO₄ pseudobinary tieline. researchgate.net Based on over 10,000 DFT calculations, these methods have successfully predicted five novel, stable stoichiometries of lithium vanadium niobates, such as Li₂₃Nb₇V₂O₃₂, Li₁₀Nb₃VO₁₄, and Li₇Nb₂VO₁₀. researchgate.netrsc.orgrsc.org These predicted materials, primarily with cation-disordered rock-salt crystal structures, are anticipated to exhibit superior properties compared to existing materials. researchgate.netchemrxiv.org

Hubbard U (GGA+U) Approach for Transition Metal States

Standard DFT approximations like the Generalized Gradient Approximation (GGA) can struggle to accurately describe the electronic structure of materials with strongly correlated electrons, such as the d-orbital electrons in transition metals. researchgate.netmaterialsproject.org This is due to an inherent self-interaction error that can lead to incorrect predictions of properties like band gaps and oxidation energies. researchgate.net To overcome this limitation, the GGA+U approach is employed, which incorporates a Hubbard U term to better account for on-site Coulomb interactions in localized orbitals. researchgate.netmaterialsproject.org

In the study of niobate-based materials containing transition metals like vanadium, the GGA+U method is crucial for obtaining accurate results. materialsproject.orgaps.org The value of U can be calibrated by fitting calculated properties to experimental data, such as binary formation enthalpies. materialsproject.org This approach has been successfully used to correct the energies of oxidation reactions for 3d transition metals and to accurately model the electronic states, ensuring a more reliable prediction of material properties. researchgate.netmaterialsproject.org For instance, in studies of potassium niobate (KNbO₃), the Hubbard U parameter is adjusted to align the calculated band gap with experimental values. researchgate.net

Spin-Polarized DFT Calculations

For materials containing elements with unpaired electrons, such as transition metals, spin-polarized DFT calculations are essential for accurately describing their electronic and magnetic properties. aip.orgaip.org These calculations treat spin-up and spin-down electrons separately, allowing the system to find a ground state with a net magnetic moment, which is common in materials with polyradical character or magnetic ions. aip.orggoogle.com

In the context of designing niobate materials, spin-polarized calculations are used to investigate the effects of doping with transition metals like cobalt or iron. just.edu.cn For example, in Co-doped BaNbO₃₋δ, spin-polarized DFT reveals a large spin splitting of approximately 1.26 eV, indicating strong ferromagnetism. just.edu.cn Similarly, when studying transition metal dopants in potassium niobate, spin-polarized calculations are necessary to ascertain possible magnetic ground states and to understand how dopants introduce new states into the bandgap. aip.orgaip.org This methodology is critical for exploring the potential of doped niobates in spintronic and magnetic applications.

Advanced Spectroscopic Characterization and Functional Property Investigations

X-ray Diffraction (XRD) Applications

X-ray diffraction is a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. In the study of rubidium niobate (RbNbO₃), various XRD methods have been instrumental in refining its crystal structure and understanding its complex phase behavior under different conditions.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise data for determining crystal structures. For the perovskite-type phase of this compound, synthesized under high-pressure (4 GPa) and high-temperature (1173 K) conditions, SC-XRD analysis has been crucial. researchgate.net This high-pressure phase is significantly denser, showing a 26% volume reduction compared to the ambient pressure phase. azom.com

The analysis confirmed that at room temperature, RbNbO₃ possesses an orthorhombic crystal structure belonging to the non-centrosymmetric space group Amm2 (No. 38). researchgate.net This space group is the same as that of well-known ferroelectric materials like barium titanate (BaTiO₃) and potassium niobate (KNbO₃), indicating its potential for ferroelectric applications. azom.com However, studies reveal that the orthorhombicity and the displacement of niobium atoms are more pronounced in RbNbO₃ than in KNbO₃, suggesting a higher degree of dielectric polarization. azom.comeurekalert.org The refined lattice parameters from one such study at 293 K are detailed in the table below. researchgate.net

Table 1: Refined Crystallographic Data for Perovskite-Type RbNbO₃ at 293 K

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Amm2 (No. 38) |

| a (Å) | 3.9937(2) |

| b (Å) | 5.8217(3) |

| c (Å) | 5.8647(2) |

| Volume (ų) | 136.35(2) |

Data sourced from Yamamoto et al. (2024). researchgate.net

These parameters are consistent with other independent studies, which reported similar values. The larger ionic size of the rubidium ion is reflected in the larger lattice parameters compared to KNbO₃. researchgate.net

Powder X-ray diffraction (PXRD) is particularly effective for studying structural phase transitions as a function of temperature. Temperature-dependent PXRD measurements on perovskite-type RbNbO₃ have revealed a series of transitions over a wide temperature range, from 300 K to 1100 K.

Starting from the stable orthorhombic phase at room temperature, RbNbO₃ undergoes at least four distinct phase changes upon heating. eurekalert.org

Orthorhombic to Tetragonal (Tetra1): The first transition occurs at approximately 493 K (220°C), where the structure changes from orthorhombic to a tetragonal perovskite phase. eurekalert.org This transition is similar to one observed in KNbO₃.

Tetragonal (Tetra1) to Tetragonal (Tetra2): A second, unique transition occurs at around 573 K (300°C). eurekalert.org Unlike KNbO₃, which transitions to a cubic phase, RbNbO₃ transforms into a second, more elongated tetragonal phase (Tetra2). azom.com This transition is marked by a significant elongation of the c-axis, with the cₚ/aₚ ratio jumping from 1.07 to 1.43.

Transition to Triclinic Phase: At higher temperatures, around 693 K (420°C), the perovskite framework breaks down, and the material reverts to the triclinic phase that is stable at ambient pressure. eurekalert.org

Interestingly, PXRD studies conducted at cryogenic temperatures (4 K to 300 K) showed no further structural changes, which contrasts with KNbO₃'s transition to a rhombohedral phase below 220 K.

Table 2: Phase Transitions of Perovskite-Type RbNbO₃ Identified by XRD

| Temperature | Transition | Initial Phase | Final Phase |

|---|---|---|---|

| ~493 K | Orthorhombic to Tetragonal 1 | Orthorhombic (Amm2) | Tetragonal (Tetra1) |

| ~573 K | Tetragonal 1 to Tetragonal 2 | Tetragonal (Tetra1) | Tetragonal (Tetra2) |

| ~693 K | Perovskite to Non-Perovskite | Tetragonal (Tetra2) | Triclinic (Ambient Phase) |

Data sourced from Yamamoto et al. and related studies.

For more detailed investigations, high-resolution synchrotron X-ray diffraction has been employed. These studies provide greater clarity on the nature of the phase transitions. Research using synchrotron XRD confirmed the first-order orthorhombic-to-tetragonal phase transition occurs at 519 K. researchgate.net This technique allows for precise analysis of lattice parameters and can reveal subtle structural changes that might be missed with conventional XRD. researchgate.net The high resolution is also critical for Rietveld refinement, which can distinguish between similar phases and analyze microstrain within the material during transitions. researchgate.net

Powder X-ray Diffraction for Phase Transition Studies

Optical Characterization

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single new photon with twice the energy and frequency, and half the wavelength. semanticscholar.org The observation of an SHG signal is a key indicator of a non-centrosymmetric crystal structure, a prerequisite for properties like ferroelectricity. msu.su

This compound synthesized under high pressure exhibits a strong SHG signal, confirming its non-centrosymmetric nature. msu.suoptica.org The intensity of the SHG signal for RbNbO₃ was measured to be 750, when normalized to an α-SiO₂ standard. msu.su This intensity is comparable to that of potassium niobate (KNbO₃) and somewhat lower than that of barium titanate (BaTiO₃), both of which are well-known ferroelectric materials. msu.su

First-principles calculations have further explored the nonlinear optical properties. For the orthorhombic phase of RbNbO₃, stable at 300 K, the calculated d₃₃ modulus (a component of the second-order nonlinear optical susceptibility tensor) is -30.8 pm/V. msu.su This value is comparable to that of KNbO₃, which is -30.4 pm/V. msu.su These findings underscore the significant nonlinear optical response of this compound. msu.suaps.org

Interactive Data Table: Comparative SHG Properties

| Compound | Normalized SHG Intensity (vs. α-SiO₂) | d₃₃ Modulus (pm/V) | Source |

| This compound (RbNbO₃) | 750 | -30.8 | msu.su |

| Potassium Niobate (KNbO₃) | 762 | -30.4 | msu.su |

| Barium Titanate (BaTiO₃) | 1289 | N/A | msu.su |

UV-Visible Spectroscopy for Absorption Properties and Band Gap Energy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is commonly used to determine the band gap energy (E_g) of semiconductor materials. The band gap is a fundamental property that dictates the material's electronic and optical characteristics.

Studies on this compound show a range of reported band gap values, stemming from both theoretical calculations and experimental measurements. Theoretical investigations based on density functional theory (DFT) have predicted an indirect band gap of 1.6 eV. colab.ws Another calculation using the GGA-PBE approach determined the band gap to be 1.443 eV at zero pressure. researchgate.net In contrast, a different theoretical study predicted a direct band gap of 4.45 eV, which was corroborated by an experimental UV-visible study indicating an optical band gap of 4.75 eV. arxiv.org The absorption coefficient for RbNbO₃ is reported to be strong in the visible-ultraviolet spectrum, reaching values up to 10⁶ cm⁻¹. arxiv.org

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through and is absorbed by a material. researchgate.net Theoretical calculations have been performed to predict these properties for this compound. researchgate.netinnovatechlabs.com These first-principles studies indicate that the calculated refractive index and extinction coefficient, along with strong absorption in the visible-ultraviolet spectrum and low reflectivity, suggest the potential for this compound in optoelectronic device applications. researchgate.netinnovatechlabs.com However, specific graphical or tabular data for the predicted values of n and k as a function of wavelength for RbNbO₃ are not detailed in the available literature.

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, causing transitions between vibrational energy states. researchgate.net The resulting spectrum acts as a molecular fingerprint, providing information about the chemical bonds and functional groups present in the material. rtilab.comarxiv.org

For perovskite niobates, IR spectroscopy helps to identify the vibrational modes associated with the crystal lattice, particularly the NbO₆ octahedra. While it has been reported that IR spectroscopic analysis was conducted on this compound to identify its vibrational modes and confirm its structure, specific frequency data from these analyses are not available in the cited literature. arxiv.org However, first-principles calculations of the phonon spectra for RbNbO₃ have been performed. arxiv.org These calculations are crucial for understanding the lattice dynamics and the stability of different ferroelectric phases, as the phonon modes correspond to the vibrational modes of the crystal. arxiv.org

The application of external pressure can significantly alter the electronic and optical properties of materials. In the case of this compound, first-principles calculations have demonstrated that its optical properties exhibit a noticeable shift toward higher energies as pressure increases. researchgate.net

Specifically, the energy band gap of the cubic phase of RbNbO₃ was found to increase from 1.443 eV to 1.973 eV as pressure was applied. researchgate.net This widening of the band gap is a common trend observed in similar perovskite materials under pressure. researchgate.net Furthermore, it has been noted that absorption peaks, particularly those around 20 eV, become more prominent at higher pressures, which suggests an increase in optical activity due to pressure-induced electronic transitions. arxiv.org This behavior indicates that pressure can be a tool to tune the optical characteristics of this compound for specific applications. researchgate.net

Ferroelectric and Dielectric Response Studies

Temperature-Dependent Dielectric Properties and Permittivity

The dielectric properties of this compound are intricately linked to its structural phase transitions, which occur across a wide temperature range. azom.comtohoku.ac.jp Studies have shown that RbNbO₃ undergoes a series of phase transitions from orthorhombic to two successive tetragonal phases (Tetra1 at 493 K and Tetra2 at 573 K) before eventually transforming to a triclinic phase at 693 K. researchgate.net

During the first transition from the orthorhombic to the Tetra1 phase, an increase in permittivity has been observed. rsc.org This behavior is consistent with the changes in the crystal structure and polarity. However, the experimental analysis of the second transition's (Tetra1 to Tetra2) effect on permittivity has been challenging due to the collapse of the bulk sample caused by thermal expansion. rsc.org

While obtaining samples with high packing density has proven difficult, which is necessary for determining the intrinsic dielectric constant, it is anticipated that the values would be comparable to or even greater than those of potassium niobate (KNbO₃), a well-known ferroelectric material. azom.comrsc.org This expectation is supported by theoretical calculations. azom.com Future experiments with denser samples are planned to precisely measure the dielectric constant. azom.com The dielectric properties were measured using a precision LCR meter at various frequencies ranging from 10 kHz to 1 MHz and across a temperature range of 300–750 K. rsc.org

Spontaneous Polarization Calculation and Measurement

The spontaneous polarization (P_s) of this compound has been a key focus of research, with values calculated for its different phases. azom.comsciencedaily.com The orthorhombic phase of RbNbO₃ exhibits a calculated polarization of 0.33 C/m². azom.comsciencedaily.com As the temperature increases and the material transitions into its tetragonal phases, the polarization values also change. The two tetragonal phases, referred to as Tetra1 and Tetra2, have calculated polarizations of 0.4 C/m² and 0.6 C/m², respectively. azom.comsciencedaily.com

These polarization values are significant as they are comparable to other important ferroelectric alkali metal niobates. For instance, the spontaneous polarization of potassium niobate (KNbO₃) is 0.32 C/m², which is very close to that of the orthorhombic phase of RbNbO₃. azom.comsciencedaily.com Furthermore, the polarization values of the tetragonal phases of RbNbO₃ are in the same range as those of lithium niobate (LiNbO₃) and lithium tantalate (LiTaO₃), which have high spontaneous polarizations of 0.71 C/m² and 0.50 C/m², respectively. azom.comsciencedaily.com The greater displacement of niobium atoms and the higher orthorhombicity in RbNbO₃ compared to KNbO₃ suggest a higher degree of dielectric polarization resulting from the phase transitions. azom.comsciencedaily.com

Dielectric Polarization Estimation from Born Effective Charge

The dielectric polarization of this compound has been estimated using its Born effective charge. rsc.org For the orthorhombic phase of RbNbO₃, the estimated dielectric polarization is 0.33 C/m². rsc.org This value is notably similar to that of potassium niobate (KNbO₃), which has a polarization of 0.32 C/m². rsc.org

For the two tetragonal phases, Tetra1 and Tetra2, the dielectric polarizations were roughly estimated to be 0.4 C/m² and 0.6 C/m², respectively. rsc.org These values are comparable to the significant polarization observed in well-known ferroelectric materials like lithium niobate (LiNbO₃) and lithium tantalate (LiTaO₃), which have polarizations of 0.71 C/m² and 0.50 C/m², respectively. rsc.org Theoretical calculations performed under the assumption of negative pressure further support these high polarization values, indicating that high polarization is maintained in the Tetra2 phase. rsc.org The Born effective charges in related compounds like lithium niobate are known to be significantly larger than the nominal ionic charges, a feature attributed to the hybridization between oxygen 2p and niobium 4d states. aps.org

Relation to Displacement-Type Ferroelectricity (e.g., similar to BaTiO₃)

This compound is classified as a displacement-type ferroelectric material, exhibiting characteristics similar to the well-known ferroelectric barium titanate (BaTiO₃). azom.comtohoku.ac.jp This classification is based on the mechanism driving its ferroelectricity, where the displacement of ions during a phase transition leads to the formation of a permanent electric dipole moment within the material. tohoku.ac.jp

The crystal structure of RbNbO₃, particularly in its orthorhombic phase, shows distortions that are analogous to those observed in BaTiO₃ and potassium niobate (KNbO₃), both of which are archetypal displacement-type ferroelectrics. azom.comtohoku.ac.jp Specifically, single-crystal X-ray diffraction analysis has confirmed that RbNbO₃ crystallizes in the same non-centrosymmetric space group (Amm2) as ferroelectric BaTiO₃ and KNbO₃. However, the distortion in RbNbO₃ is even more pronounced. The displacement of the niobium atom and the orthorhombicity in this compound are greater than in potassium niobate, which points to a higher level of dielectric polarization arising from its phase transitions. azom.comtohoku.ac.jp Strong second harmonic generation (SHG) signals, comparable to those of BaTiO₃ and KNbO₃, have been observed in the orthorhombic and two tetragonal phases of RbNbO₃, further confirming its polar structure. rsc.org

Impedance Spectroscopy and AC Conductivity Investigations

In studies of similar complex oxide materials, the imaginary part of the complex impedance (Z'') plotted against frequency often reveals Debye-like relaxation peaks. researchgate.net The AC conductivity (σ_ac) generally follows Jonscher's power law, σ(ω) = σ₀ + Aω^s, where 's' is an exponent less than 1. worldscientific.com This behavior indicates that the conduction mechanism can involve hopping of charge carriers. worldscientific.com As temperature increases, the magnitude of the real part of the impedance (Z') typically decreases, corresponding to an increase in AC conductivity, which is characteristic of semiconducting behavior. rsc.org For some niobate-based ceramics, impedance spectroscopy has been employed over a frequency range of 10² - 10⁶ Hz and temperatures from 200-400 K to characterize their dielectric properties. novapublishers.com

Dielectric Relaxation and Activation Energy

The study of dielectric relaxation provides insights into the dynamics of charge carriers and dipoles within a material. In many oxide materials, the dielectric relaxation mechanisms can be analyzed using the complex modulus formalism. novapublishers.com The activation energy for these relaxation processes can be determined by fitting the experimental data to the Arrhenius model. novapublishers.com

For instance, in a related compound, lithium rubidium sulphate, the activation energy for dielectric relaxation was found to be 0.41 eV, which is in close agreement with the activation energy for conduction (0.43 eV). worldscientific.com This suggests that the same charge carriers are responsible for both processes at high temperatures. worldscientific.com In other perovskite materials, the activation energy determined from modulus spectra and DC conductivity also shows close alignment, supporting the congruence between the relaxation dynamics and the conduction mechanism. rsc.org For thin-film lithium niobate, an activation energy of 0.48 eV was estimated from the temperature dependence of the electro-optic response, which was attributed to the transport of lithium ions. optica.org The study of dielectric relaxation and the calculation of activation energy are crucial for understanding the fundamental electrical transport mechanisms in this compound.

Role of Ion Hopping in Dielectric Response

In analogous systems, such as amorphous lithium niobate (LiNbO₃), the dielectric behavior is well-explained by an ion hopping model. jkps.or.kr At various temperatures, the frequency-dependent dielectric constant can be successfully fitted using this model, indicating that the hopping of Li⁺ ions is the primary mechanism governing the dielectric response. jkps.or.kr This suggests that a similar mechanism involving Rb⁺ ions could be at play in this compound.

The AC conductivity of such materials often follows Jonscher's power law, which is also referred to as the Universal Dielectric Response (UDR) model. rsc.org This model describes the frequency-dependent conductivity, and its application to related compounds further supports the role of ion hopping. For instance, in rubidium arsenate tellurate (B1236183) (Rb₂HAsO₄Te(OH)₆), the transport mechanism is attributed to an ion hopping mechanism dominated by the motion of H⁺ ions and the displacement of Rb⁺ cations. researchgate.net The near-identical activation energies derived from hopping frequency and equivalent circuit analysis in this material confirm this interpretation. researchgate.net

Furthermore, studies on KTP (potassium titanyl phosphate) and its rubidium-doped counterparts (RKTP) reveal that the larger Rb⁺ ions can influence the hopping rate of the more mobile K⁺ ions. kth.se The Rb⁺ ions can block lattice sites, thereby reducing the hopping rate of K⁺ ions. kth.se This demonstrates the direct impact of substituting different alkali metal ions on the ion hopping dynamics and, consequently, the dielectric properties. In materials exhibiting non-Debye type relaxation, the presence of ion hopping is often a key contributing factor. rsc.orgresearchgate.net

Piezoelectric Properties

This compound (RbNbO₃) is a material of interest for its potential piezoelectric properties, which are the ability of a material to generate an electric charge in response to applied mechanical stress. While extensive data specifically for this compound is still emerging, its structural similarities to well-known piezoelectric materials like potassium niobate (KNbO₃) and lithium niobate (LiNbO₃) provide a strong basis for expecting significant piezoelectric behavior. rsc.orgarxiv.org

The perovskite-type structure of this compound, synthesized under high pressure, possesses a non-centrosymmetric space group (Amm2), which is a prerequisite for piezoelectricity. rsc.org This structure is analogous to that of ferroelectric materials like BaTiO₃ and KNbO₃, but with an even greater distortion, which suggests the potential for a higher dielectric polarization. rsc.org The displacement of the niobium (Nb) ion within the oxygen octahedra is a key factor contributing to the piezoelectric response in these niobate materials. rsc.orgarxiv.org

Research on related co-doped materials, such as (K,Na,Rb)NbO₃, has shown promise for creating lead-free ferroelectric and piezoelectric crystals. researchgate.net The substitution of rubidium into the crystal lattice can be used to tune and enhance the electromechanical properties. researchgate.net

For context, the piezoelectric properties of the related and widely studied material, lithium niobate, are well-documented and provide a benchmark for what might be expected from other alkali niobates.

Piezoelectric and Dielectric Properties of Lithium Niobate

| Property | Value |

| Piezo Strain Constants (x 10⁻¹² C/N) | |

| d₁₅ | 69.2 |

| d₂₂ | 20.8 |

| d₃₁ | -0.85 |

| d₃₃ | 6.0 |

| Piezo Strain Constants (C/m²) | |

| e₁₅ | 3.83 |

| e₂₂ | 2.37 |

| e₃₁ | 0.23 |

| e₃₃ | 3.7 |

| Data sourced from Boston Piezo-Optics Inc. bostonpiezooptics.com |

Electromechanical Studies of Related Compounds (e.g., Lithium Rubidium Sulphate Crystals)

The study of related compounds, such as lithium rubidium sulphate (LiRbSO₄), provides valuable insights into the potential electromechanical properties of complex inorganic crystals. Single crystals of lithium rubidium sulphate, grown by the slow evaporation method, have been the subject of electrical and mechanical investigations. worldscientific.com

X-ray diffraction analysis reveals that at room temperature, these crystals belong to a monoclinic system. worldscientific.com Impedance and modulus studies on these crystals have shown the presence of a single conduction relaxation at low frequencies. worldscientific.com A key finding is the agreement between the activation energy of the dielectric relaxation (0.41 eV) and that of the conduction process (Econd = 0.43 eV). worldscientific.com This suggests that the same species are responsible for both conduction and relaxation at high temperatures. worldscientific.com

The AC conductivity of lithium rubidium sulphate crystals follows Jonscher's power law. worldscientific.com Analysis of the conduction mechanism indicates that at low temperatures, both band and hopping mechanisms contribute to conduction, with both small and large polarons participating in the process. worldscientific.com

Mechanical properties have also been characterized through techniques like the Vickers hardness test, which determines parameters such as mechanical strength, fracture toughness, brittleness index, yield strength, and stiffness constant of the crystal. worldscientific.com These studies on related sulphate crystals help in building a broader understanding of the structure-property relationships in complex alkali metal compounds, which can be extended to niobates like this compound.

Structure Property Relationships and Applications Research

Correlation between Crystal Structure, Phase Transitions, and Functional Properties